AMMONIUM TETRATHIOTUNGSTATE
Description
Historical Evolution and Contemporary Significance in Inorganic and Materials Chemistry
The study of ammonium (B1175870) tetrathiotungstate has evolved from fundamental synthesis and characterization to its application in advanced materials. A common synthesis method involves the reaction of tungstic acid with ammonia (B1221849) and hydrogen sulfide (B99878). wikipedia.org Another reported method prepares high-purity ammonium tetrathiotungstate by reacting ammonium metatungstate or tungsten trioxide with an ammonium sulfide solution. google.com
Historically, a significant focus of research has been its role as a precursor, particularly for producing tungsten sulfides. researchgate.net Early studies, dating back to 1970, investigated its thermal decomposition. researchgate.net This foundational research established that heating (NH₄)₂WS₄ leads to the formation of tungsten trisulfide (WS₃) and subsequently tungsten disulfide (WS₂), a material of great catalytic interest. wikipedia.orgrsc.org
In contemporary inorganic and materials chemistry, this compound is crucial for creating tungsten-based materials with applications as lubricants, catalysts, and electronic devices. samaterials.com Its ability to form stable complexes and serve as a single-source precursor for tungsten sulfides makes it an excellent choice for researchers. chemimpex.com It is used to synthesize not only binary sulfides like WS₂ but also other complex materials such as tetraalkylammonium thiotungstates and transition metal sulfide cluster compounds. cymitquimica.comgoogle.comresearchgate.net The unique chemical structure of (NH₄)₂WS₄ allows for the fine-tuning of material properties, making it a valuable asset in both research and industrial settings. chemimpex.com
Interdisciplinary Relevance and Emerging Research Frontiers
The utility of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary relevance. Its applications are found in catalysis, nanotechnology, electrochemistry, and renewable energy. chemimpex.comsamaterials.com
Catalysis : (NH₄)₂WS₄ is a key precursor for preparing highly active catalysts for hydrotreating processes, such as hydrodesulfurization (HDS) and hydrodearomatization (HDA). samaterials.comresearchgate.netacs.org These processes are vital in the petroleum refining industry for producing cleaner fuels. acs.org Research has shown that catalysts derived from the in situ decomposition of ammonium thiometallates are very efficient for the HDS of compounds like dibenzothiophene. researchgate.net
Nanotechnology and Materials Science : The compound is widely used to synthesize tungsten-based nanomaterials, including nanoparticles, nanosheets, and thin films with unique optical, mechanical, and electrical properties. chemimpex.comsamaterials.com For instance, pristine tungsten disulfide (WS₂) nanosheets, which are prone to agglomeration, can be fabricated in a highly dispersed form using (NH₄)₂WS₄ as a precursor in the presence of a sepiolite (B1149698) nanofiber carrier. researcher.life These advanced materials are explored for use in lubricants, coatings, electronics, and composites. chemimpex.comsamaterials.com
Electrochemistry and Energy : In electrochemistry, materials derived from this compound are applied in batteries and fuel cells as conductive additives or catalysts. samaterials.com An emerging research frontier is its use in energy conversion and storage. Tungsten disulfide, produced from the thermolysis of (NH₄)₂WS₄, is recognized as a promising, low-cost electrocatalyst for the hydrogen evolution reaction (HER), a key process in producing hydrogen fuel. researcher.life Furthermore, it plays a role in the development of thin-film solar cells and materials for electrochromic devices. chemimpex.comresearcher.life
Emerging research focuses on creating novel composite materials and refining synthesis techniques. For example, researchers are developing methods to produce large-area, continuous films of few-layer WS₂ via the thermolysis of spin-coated (NH₄)₂WS₄, which is significant for electronic applications. researchgate.net Another frontier involves the synthesis of tetrathiotungstate-intercalated layered double hydroxides (LDHs) to create a new class of presulfurized hydrotreating catalysts with enhanced performance. acs.orgacs.orgresearchgate.net
Fundamental Academic Research Questions and Objectives
Fundamental research on this compound is driven by several key academic questions and objectives aimed at optimizing its use as a precursor and understanding its chemical behavior.
A primary research objective is the detailed investigation of its thermal decomposition. The process is complex and dependent on the surrounding atmosphere. researchgate.netepa.gov Understanding the transformation pathway from (NH₄)₂WS₄ to the catalytically active WS₂ is crucial for designing better catalysts. Studies have employed a range of analytical techniques, including thermogravimetry (TG), differential thermal analysis (DTA), mass spectrometry (MS), X-ray diffraction (XRD), and scanning electron microscopy (SEM), to elucidate the decomposition mechanism. researchgate.netepa.gov
Table 2: Thermal Decomposition Steps of this compound
| Atmosphere | Temperature Range (°C) | Reaction Step | Products | References |
|---|---|---|---|---|
| **Inert (e.g., N₂) ** | 30 - 140 | Release of free water | - | researchgate.netepa.gov |
| 170 - 280 | Decomposition of (NH₄)₂WS₄ | Amorphous WS₃, NH₃, H₂S | wikipedia.orgresearchgate.netacs.orgepa.gov | |
| 330 - 470 | Decomposition of WS₃ | Crystalline WS₂ | wikipedia.orgresearchgate.netepa.gov | |
| Air | 170 - 280 | Decomposition of (NH₄)₂WS₄ | Amorphous WS₂ (with ATT traces) | researchgate.netepa.gov |
| 260 - 500 | Oxidation of WS₂ | Crystalline monoclinic WO₃ | researchgate.netepa.gov |
Another fundamental research question revolves around controlling the final properties of the synthesized materials. Researchers aim to tune the morphology, crystallinity, and surface area of tungsten sulfide catalysts by modifying the precursor itself or the conditions of its thermal treatment. researchgate.netresearcher.life For example, using tetraalkylammonium tetrathiotungstates, derived from (NH₄)₂WS₄, as precursors can lead to WS₂ catalysts with different particle sizes and tribological properties. researcher.life
Furthermore, a significant objective is the development of novel synthesis methods for (NH₄)₂WS₄ and its derivatives. researchgate.net This includes creating more efficient, scalable, and environmentally benign synthesis routes. google.com The exploration of new precursor systems, such as the aforementioned tetrathiotungstate-intercalated LDHs, represents a key area of academic inquiry. researchgate.netacs.orgresearchgate.net These studies aim to create catalysts that are fully sulfurized and have well-dispersed active species even at high metal loadings, leading to superior catalytic activities. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Ammonium Metatungstate | (NH₄)₆W₇O₂₄ |
| Ammonium Sulfide | (NH₄)₂S |
| This compound | (NH₄)₂WS₄ |
| Ammonia | NH₃ |
| Dibenzothiophene | C₁₂H₈S |
| Hydrogen Sulfide | H₂S |
| N,N-dimethylformamide | C₃H₇NO |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ |
| Sepiolite | Mg₄Si₆O₁₅(OH)₂·6H₂O |
| Tetraalkylammonium thiotungstates | [(R)₄N]₂WS₄ |
| Tungsten Disulfide | WS₂ |
| Tungsten Trisulfide | WS₃ |
| Tungsten Trioxide | WO₃ |
Properties
CAS No. |
13862-78-7 |
|---|---|
Molecular Formula |
H8N2S4W-2 |
Molecular Weight |
348.158 |
IUPAC Name |
azane;bis(sulfanylidene)tungsten;sulfanide |
InChI |
InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;;/p-2 |
InChI Key |
CCFCMIWYHMKPAO-UHFFFAOYSA-L |
SMILES |
N.N.[SH-].[SH-].S=[W]=S |
Origin of Product |
United States |
Synthesis and Advanced Preparation Methodologies of Ammonium Tetrathiotungstate
Aqueous-Phase Synthetic Routes and Process Optimization
Aqueous-phase synthesis is a common and well-established approach for producing ammonium (B1175870) tetrathiotungstate. These methods are typically performed in a water-based medium and have been optimized to improve yield, purity, and reaction conditions.
Reaction of Tungstic Acid with Ammonia (B1221849) and Hydrogen Sulfide (B99878)
H₂WO₄ + 2NH₃·H₂O + 4H₂S → (NH₄)₂WS₄ + 6H₂O tungsten-powder.comwikipedia.org
This method, while effective, involves the use of highly toxic and odorous hydrogen sulfide gas, which necessitates specialized handling and disposal procedures. google.com The reaction can also be lengthy, with some protocols requiring up to 19 hours to achieve a yield of 41%. google.com
Utilization of Ammonium Metatungstate with Ammonium Sulfide
To circumvent the direct use of hazardous hydrogen sulfide gas, an alternative aqueous-phase method utilizes ammonium metatungstate [(NH₄)₆W₇O₂₄·4H₂O] and ammonium sulfide [(NH₄)₂S] as the primary reactants. google.comtungstate.net This approach is considered a significant improvement as it offers milder reaction conditions, a considerable reduction in reaction time, and less waste generation, leading to a high-purity product. google.comtungstate.net
The synthesis involves dissolving ammonium metatungstate in concentrated aqueous ammonia, followed by the addition of an ammonium sulfide solution. google.comtungstate.net The reaction proceeds at temperatures ranging from room temperature to 90°C, with a reaction time of 0.5 to 3 hours. google.comtungstate.net The resulting ammonium tetrathiotungstate crystals are then isolated through filtration, washed with water and ethanol, and dried at room temperature. tungstate.net
| Parameter | Condition |
| Reactants | Ammonium Metatungstate, Ammonium Sulfide, Aqueous Ammonia |
| Molar Ratio (S/W) | 4-6/1 google.comtungstate.net |
| Reaction Temperature | Room Temperature - 90°C google.comtungstate.net |
| Reaction Time | 0.5 - 3 hours google.comtungstate.net |
| Crystallization Time | 8 - 24 hours google.comtungstate.net |
This method is advantageous as the amount of ammonium sulfide used can be close to the stoichiometric requirement, enhancing the efficiency and purity of the final product. google.comtungstate.net
Ultrasonic-Assisted Synthesis Protocols
Ultrasonic-assisted synthesis has emerged as a technique to enhance reaction rates and improve the efficiency of chemical processes. ijcce.ac.ir In the context of producing sulfur-containing compounds, such as ammonium tetrathiomolybdate (B108656), ultrasonic assistance has been shown to yield high-purity crystals under relatively mild conditions and in shorter timeframes. researchgate.netresearchgate.net For instance, rod-like ammonium tetrathiomolybdate crystals have been successfully synthesized at 60°C in just one hour using this method. researchgate.netresearchgate.net
While specific detailed protocols for the direct ultrasonic-assisted synthesis of this compound are not as extensively documented in the provided results, the principles from related syntheses suggest its potential applicability. researchgate.netresearchgate.net The application of ultrasound can accelerate the dissolution of reactants and promote faster reaction kinetics, potentially leading to a more efficient and controlled synthesis of this compound. hielscher.com
Non-Aqueous and Solvothermal Preparation Techniques
Non-aqueous and solvothermal methods offer alternative routes to synthesize this compound and its derivatives, often leading to materials with unique properties. Solvothermal synthesis, a process conducted in a closed vessel using an organic solvent at temperatures above its boiling point, has been employed to create highly dispersed tungsten disulfide (WS₂) nanosheets using this compound as a precursor. researcher.life In one such method, N,N-dimethylformamide served as a neutral reaction environment. researcher.life
These techniques are particularly valuable for preparing advanced materials for applications in catalysis and materials science, where control over morphology and dispersion is critical. researcher.lifecore.ac.uk
Solid-State Synthesis Approaches and Purity Enhancement
Solid-state synthesis provides a solvent-free route for the preparation of various compounds. This compound itself is a key building block in low-temperature, solid-state synthesis of heterometallic sulfide clusters. lookchem.comnanochemazone.comfishersci.nochemicalbook.com This highlights its role as a precursor in solid-state reactions rather than a product of them in the provided literature.
Purity enhancement is a critical step in the preparation of this compound for high-tech applications. Methods to achieve high purity, often exceeding 99.9% on a trace metals basis, are essential. sigmaaldrich.com The preparation method utilizing ammonium metatungstate and ammonium sulfide is noted for producing high-purity this compound. google.comtungstate.net Further purification can be achieved through controlled crystallization and washing procedures. tungstate.net
Controlled Precipitation and Crystallization Methodologies
The final step in many synthesis routes for this compound involves controlled precipitation and crystallization to isolate the product in a pure, crystalline form. After the initial reaction in the aqueous phase, the solution is typically allowed to stand for a period, often between 8 to 24 hours, to facilitate static crystallization. google.comtungstate.net
Methodological Innovations for Scalable Production
The industrial and technological applications of this compound, particularly as a precursor for catalysts and advanced materials, have driven the development of innovative and scalable production methodologies. Traditional batch syntheses often face challenges in terms of yield, purity, safety, and cost-effectiveness when scaled up. Recent advancements have focused on addressing these limitations through process optimization and novel synthesis routes.
One significant area of innovation involves the move away from the hazardous use of hydrogen sulfide gas. A patented method describes a process for preparing high-purity this compound by reacting either ammonium metatungstate or tungsten trioxide with an ammonium sulfide solution. google.com This approach avoids the need to handle highly toxic and malodorous hydrogen sulfide gas, representing a major improvement in operational safety and environmental impact. google.com The reaction conditions are mild, and the time required is significantly reduced, leading to high product yield and purity with less waste. google.com
Another scalable method involves reacting an ammoniacal tungstate (B81510) solution with hydrogen sulfide gas within a closed system under elevated pressure. google.com This process allows for better control of the reaction and containment of the hazardous gas, leading to the formation of a slurry from which solid this compound can be efficiently recovered. google.com
For applications in electronics and materials science, solution-based methods for producing thin films from this compound precursors are gaining prominence. A facile and scalable growth method for creating large-area, continuous films of tungsten disulfide (WS₂) involves the thermolysis of spin-coated this compound films. researchgate.netsoton.ac.uk This technique addresses previous challenges with film uniformity and is considered attractive for industrialization due to its cost-effectiveness and straightforward processing route. soton.ac.uk Innovations in this area include the development of specific solvent systems to ensure uniform precursor films. researchgate.netsoton.ac.uk
A revolutionary approach currently under development is the direct laser synthesis of 2D tungsten disulfide micro-patterns from solution-based single-source precursors like this compound under ambient conditions. soton.ac.uk This method offers simplicity, the ability to create patterns directly, and the potential for fabricating arrays of devices with minimal processing steps, signaling a future direction for scalable and precise manufacturing. soton.ac.uk
Table 1: Comparison of Scalable Synthesis Methods for this compound and its Derivatives
| Method | Precursors | Key Features | Advantages |
| Aqueous Solution Reaction | Ammonium metatungstate or Tungsten trioxide, Ammonium sulfide | Reaction in aqueous solution. | Avoids toxic hydrogen sulfide gas, high yield, high purity, reduced waste. google.com |
| Pressurized Gas Reaction | Ammoniacal tungstate solution, Hydrogen sulfide gas | Reaction in a closed system under elevated pressure. | Controlled reaction, efficient recovery. google.com |
| Solution-Based Film Growth | This compound solution | Spin-coating followed by two-step high-temperature annealing. | Produces uniform, large-area, continuous films; scalable and cost-effective. researchgate.netsoton.ac.uksoton.ac.uk |
| Direct Laser Synthesis | This compound solution | Laser-induced synthesis of micro-patterns at ambient conditions. | Patternability, simplicity, minimal lithographic overhead. soton.ac.uk |
Purity Assessment and Contaminant Profiling Techniques for Synthesized this compound
Ensuring the high purity of synthesized this compound is critical for its subsequent applications, especially in catalysis and the fabrication of electronic materials where trace impurities can significantly alter performance. A suite of analytical techniques is employed to assess purity and identify potential contaminants.
The most common impurity of concern during synthesis is the formation of oxo-thiometallates or unreacted starting materials. The final product is typically a yellow-orange crystalline powder. carlroth.com A significant potential by-product during the synthesis of related compounds is ammonium tetrathiomolybdate, an orange-red compound, which can arise from molybdenum impurities in the tungsten source. researchgate.net
Spectroscopic and Diffraction Techniques are fundamental for purity assessment.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the elements present. For materials derived from this compound, such as WS₂ films, XPS is used to confirm that the material is stoichiometric. researchgate.netsoton.ac.uk
Raman Spectroscopy is employed to verify the crystalline quality and molecular structure. researchgate.netsoton.ac.uk
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic vibrational modes of the tetrathiotungstate anion (WS₄²⁻), confirming the successful formation of the compound. researchgate.net
UV-Visible (UV-Vis) Spectroscopy is another technique used for the characterization of thiotungstates in solution. researchgate.net
X-ray Diffraction (XRD) is essential for confirming the crystalline structure of the final product and identifying any crystalline impurities. researchgate.net
Microscopy and Thermal Analysis provide information on morphology and thermal stability, which are indirect indicators of purity.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are utilized to examine the morphology and confirm the few-layer nature of films produced from this compound precursors. researchgate.netsoton.ac.uk
Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) provides a detailed profile of the material's decomposition, which can reveal the presence of volatile impurities or different chemical phases. researchgate.net The decomposition of pure this compound occurs in distinct steps, including the release of water, formation of an amorphous WS₃ phase, and finally crystallization into WS₂. researchgate.net Any deviation from this profile can indicate impurities.
Table 2: Analytical Techniques for Purity and Contaminant Analysis of this compound
| Technique | Purpose | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis | Confirms stoichiometry and identifies elemental impurities. researchgate.netsoton.ac.uk |
| Raman Spectroscopy | Structural analysis | Verifies crystalline quality and molecular vibrations. researchgate.netsoton.ac.uk |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Confirms the presence of the WS₄²⁻ anion. researchgate.net |
| X-ray Diffraction (XRD) | Crystalline structure analysis | Identifies the crystal phase and detects crystalline contaminants. researchgate.net |
| Thermogravimetric/Differential Thermal Analysis (TG/DTA) | Thermal stability and composition | Provides decomposition profile, indicating the presence of volatile impurities and different phases. researchgate.net |
| Atomic Force Microscopy (AFM) / Transmission Electron Microscopy (TEM) | Morphological analysis | Examines surface topography and internal structure of derived materials. researchgate.netsoton.ac.uk |
Theoretical and Computational Investigations of Ammonium Tetrathiotungstate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of materials, and it has been applied extensively to systems involving the tetrathiotungstate anion ([WS₄]²⁻). soton.ac.uk DFT calculations are instrumental in understanding the nature of chemical bonds, charge distribution, and the electronic states that govern the compound's reactivity.
Research findings from DFT studies on related thiometallates, which can be seen as analogous to the [WS₄]²⁻ anion, indicate that the highest occupied molecular orbitals (HOMOs) are typically composed of p-orbitals from the sulfur atoms. The lowest unoccupied molecular orbitals (LUMOs) are often centered on the tungsten atom, specifically its d-orbitals. This configuration facilitates ligand-to-metal charge transfer (LMCT) transitions, which are a key feature of their electronic spectra. researchgate.net In the solid state, the bonding is characterized by the ionic interaction between the ammonium (B1175870) (NH₄⁺) cations and the tetrathiotungstate ([WS₄]²⁻) anions, with strong N-H---S hydrogen bonds contributing to the stability of the crystal lattice. researchgate.net
DFT calculations performed using the Vienna Ab initio Simulation Package (VASP) are frequently mentioned in studies where (NH₄)₂WS₄ is used as a precursor. chinesechemsoc.orgrsc.orgnih.govnih.gov While these studies often focus on the electronic properties of the resulting WS₂ material, the computational setup provides a framework for analyzing the precursor. Key parameters used in these calculations are often reported, as shown in the table below.
| Parameter | Typical Value/Method | Reference |
|---|---|---|
| Simulation Package | Vienna Ab-initio Simulation Package (VASP) | chinesechemsoc.orgrsc.orgnih.gov |
| Exchange-Correlation Functional | Perdew–Burke–Ernzerhof (PBE) | chinesechemsoc.orgrsc.orgnih.gov |
| Electron-Ion Interaction | Projector Augmented Wave (PAW) method | chinesechemsoc.orgrsc.org |
| van der Waals Correction | Grimme's DFT-D3 | rsc.orgnih.gov |
| Plane-wave Cutoff Energy | 400 - 540 eV | chinesechemsoc.orgnih.govnih.gov |
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of atoms and molecules. These simulations can model the dynamic motions of the ammonium and tetrathiotungstate ions within the crystal lattice, providing insights into vibrational dynamics, thermal stability, and potential phase transitions.
While specific MD simulation studies focusing exclusively on the bulk phase transitions of ammonium tetrathiotungstate are not widely documented in the reviewed literature, the methodology is well-established for similar systems. For instance, MD simulations have been used to unravel temperature-driven phase transitions in various complex materials by tracking atomic trajectories and analyzing changes in structural order. uni-tuebingen.de For (NH₄)₂WS₄, MD simulations could elucidate the initial stages of thermal decomposition by modeling the increased vibrational amplitudes of the ions and the dynamics of proton transfer or dissociation from the ammonium cation.
Furthermore, ab initio MD, which combines molecular dynamics with electronic structure calculations (often DFT), has been used to model the deposition and assembly of related thiometalate ions on surfaces, demonstrating its utility in understanding formation mechanisms of nanostructures from these precursors. nih.gov Such simulations could be adapted to study the stability of the (NH₄)₂WS₄ crystal structure at different temperatures and pressures, predicting the onset of phase changes or decomposition. Studies on related tetraalkylammonium thiomolybdates have suggested that phase transitions often precede thermal decomposition, a phenomenon that MD simulations are well-suited to investigate. researchgate.net
Computational Modeling of Reaction Mechanisms and Transformation Pathways
Computational modeling is crucial for mapping the transformation of this compound into other valuable materials, most notably tungsten disulfide (WS₂). The thermal decomposition of (NH₄)₂WS₄ is a key process, and its mechanism has been elucidated through a combination of experimental analysis and computational inference. rsc.orgresearchgate.net
The decomposition pathway involves a multi-step process that varies depending on the surrounding atmosphere (inert vs. air). researchgate.net Computational models can calculate the energetics of these reaction steps, identify transition states, and predict the most favorable pathways.
The generally accepted thermal decomposition pathway in an inert atmosphere proceeds as follows:
Initial Decomposition: The compound decomposes to form amorphous tungsten trisulfide (WS₃), releasing ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S). rsc.orgresearchgate.net
Sulfur Loss: The WS₃ intermediate then loses a sulfur atom to form the more stable tungsten disulfide (WS₂). rsc.org
| Step | Reaction | Temperature Range (Inert Atmosphere) | Product Phase | Reference |
|---|---|---|---|---|
| 1 | (NH₄)₂WS₄(s) → WS₃(amorphous) + 2NH₃(g) + H₂S(g) | 170–280 °C | Amorphous WS₃ | researchgate.net |
| 2 | WS₃(amorphous) → WS₂(s) + S(g) | 330–470 °C | Slightly crystalline WS₂ | researchgate.net |
In an air atmosphere, the decomposition can proceed directly to WS₂, bypassing the distinct WS₃ intermediate phase, although the resulting WS₂ may be amorphous and contain residual precursor traces. researchgate.net Computational studies, particularly DFT, can be used to calculate the reaction energies and activation barriers for these distinct pathways, explaining the influence of the atmosphere on the final product.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Theoretical calculations are essential for predicting and interpreting the spectroscopic signatures of this compound. By simulating vibrational frequencies and electronic transitions, computational methods can provide a direct comparison to experimental spectra, such as Infrared (IR), Raman, and UV-Visible spectroscopy.
DFT calculations can predict the vibrational modes of the [WS₄]²⁻ anion, which dominate the IR and Raman spectra. These calculations help assign specific peaks to bond stretching (e.g., W-S) and bending modes. Furthermore, theoretical modeling of the full (NH₄)₂WS₄ crystal structure can reveal the influence of intermolecular interactions, such as the strong hydrogen bonds between the NH₄⁺ cations and the sulfur atoms of the [WS₄]²⁻ anion. These interactions can cause shifts in the vibrational frequencies of the N-H bonds. researchgate.net
Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For the [WS₄]²⁻ anion, these calculations confirm that the prominent absorptions in the visible region correspond to ligand-to-metal charge transfer (LMCT) transitions from sulfur-based orbitals to tungsten-based orbitals. researchgate.net Computational studies on WS₂ nanostructures derived from (NH₄)₂WS₄ have also utilized DFT to evaluate the electron localization function (ELF), a tool that helps quantify charge transfer and understand intermolecular interactions at interfaces, which is critical for applications like Surface-Enhanced Raman Spectroscopy (SERS). nsf.gov
Ab Initio Methods for Fundamental Chemical Insights
Ab initio methods, in their strictest sense, refer to a class of wavefunction-based quantum chemistry techniques (such as Hartree-Fock, Configuration Interaction, and Coupled Cluster) that solve the electronic Schrödinger equation without the empirical parameters or approximations inherent to some other methods. nih.gov These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties, providing benchmark data and deep chemical insights.
While many studies involving (NH₄)₂WS₄ use the term "ab initio" to describe DFT calculations performed with packages like VASP, the application of high-level, wavefunction-based ab initio methods to this specific compound is less common in the materials science literature. chinesechemsoc.orgnih.gov
However, the potential for these methods is significant. They could be used to:
Benchmark DFT Results: Provide highly accurate calculations of the geometry and electronic structure of the [WS₄]²⁻ anion to validate the performance of various DFT functionals.
Calculate Accurate Reaction Energetics: Determine the energies of the decomposition reactions with very high precision, offering a more refined understanding of the transformation pathways.
Investigate Excited States: Offer a rigorous alternative to TD-DFT for studying the electronic excited states of the molecule, providing a clearer picture of its photochemistry.
The use of these methods can bridge the gap between theoretical models and experimental reality, offering fundamental insights into the stereo-electronic effects that govern the stability and reactivity of this compound.
Transformations and Derivatization Pathways of Ammonium Tetrathiotungstate
Thermal Decomposition Mechanisms and Product Formation
The thermal decomposition of ammonium (B1175870) tetrathiotungstate (ATT) is a critical process for the synthesis of various tungsten sulfides and oxides. The composition of the final product is highly dependent on the atmosphere under which the decomposition occurs. researchgate.netcore.ac.ukepa.govresearchgate.net
Formation of Amorphous and Crystalline Tungsten Trisulfide (WS₃)
In an inert atmosphere, such as nitrogen, the thermal decomposition of ammonium tetrathiotungstate proceeds in a stepwise manner. researchgate.netcore.ac.uk The initial step, occurring between 30 and 140 °C, involves the release of physically absorbed water. core.ac.uk The primary decomposition begins at approximately 160-170 °C and continues up to 280 °C. researchgate.netcore.ac.uk During this stage, this compound decomposes to form an amorphous tungsten trisulfide (WS₃) phase. researchgate.netcore.ac.ukwikipedia.org This endothermic process is accompanied by the evolution of ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S) gases. core.ac.uk
The formation of amorphous WS₃ is a key intermediate step in the synthesis of other tungsten sulfide phases. researchgate.net The composition of this amorphous phase is close to WS₃, as confirmed by thermogravimetric analysis and energy-dispersive X-ray spectroscopy. core.ac.uk
Conversion to Tungsten Disulfide (WS₂) under Inert and Oxidizing Atmospheres
The transformation of this compound to tungsten disulfide (WS₂) is highly influenced by the surrounding atmosphere. researchgate.netresearchgate.net
Under an inert atmosphere , the amorphous tungsten trisulfide (WS₃) formed in the initial decomposition step further decomposes to crystalline tungsten disulfide (WS₂) at higher temperatures. researchgate.netcore.ac.uk This conversion typically occurs in the temperature range of 330 to 470 °C and is an exothermic process involving the loss of sulfur. researchgate.netcore.ac.uk The resulting WS₂ is often slightly crystalline, with the degree of crystallinity depending on factors such as the starting material's particle size. researchgate.netepa.gov For instance, WS₂ formed from ATT powder in a nitrogen atmosphere tends to have a higher level of crystallization compared to that obtained from ATT crystals. researchgate.netepa.gov
In contrast, under an oxidizing atmosphere (e.g., air), the decomposition pathway is altered. This compound decomposes directly to an amorphous form of tungsten disulfide (WS₂) instead of passing through the WS₃ intermediate. researchgate.netepa.govresearchgate.net This amorphous WS₂ phase may still contain traces of the original this compound. researchgate.netresearchgate.net
| Atmosphere | Intermediate Product | Final Sulfide Product | Temperature Range for WS₂ Formation |
| Inert (e.g., Nitrogen) | Amorphous WS₃ | Crystalline WS₂ | 330-470 °C |
| Oxidizing (e.g., Air) | None (direct to WS₂) | Amorphous WS₂ | Starts around 260 °C |
Crystallization of Monoclinic Tungsten Oxide (WO₃)
When the thermal decomposition of this compound is carried out in an oxidizing atmosphere, such as air, the resulting tungsten disulfide is susceptible to oxidation at elevated temperatures. researchgate.net Between approximately 260 and 500 °C, the amorphous WS₂ intermediate undergoes conversion to monoclinic tungsten oxide (m-WO₃). researchgate.netepa.govresearchgate.net This crystallization process occurs in two steps: a slightly crystalline m-WO₃ forms at around 302 °C, which then becomes more crystalline at a higher temperature of about 471 °C. researchgate.netepa.govresearchgate.net The pyrolysis of related organic ammonium paratungstates at 800 °C has also been shown to yield the monoclinic form of WO₃. niscpr.res.in
Reactions with Metal Salts for Heterometallic Cluster Formation
This compound is a valuable building block for the synthesis of heterometallic sulfide clusters. scientificlabs.co.ukechemi.com The tetrathiotungstate anion, [WS₄]²⁻, can act as a bidentate chelating ligand, coordinating to other metal ions to form complex structures. rsc.org
Reactions of this compound with salts of various transition metals can lead to the formation of polymetallic complexes. csuohio.edu For instance, the reaction of (NH₄)₂WS₄ with zinc(II) or cadmium(II) salts in the presence of aromatic diimines can produce S-bridged heterometal complexes. unigoa.ac.in The [WS₄]²⁻ anion can bridge multiple metal centers, leading to the formation of extended cluster networks. csuohio.edu A notable example is the formation of linear (S₂WS₂ZnS₂WS₂)₂⁻ units where the central zinc atom is coordinated by two bidentate WS₄ tetrahedra. researchgate.net
Ligand Exchange and Coordination Chemistry Investigations
The tetrathiotungstate anion, derived from this compound, exhibits a rich coordination chemistry. Ligand exchange, or ligand substitution, involves the replacement of one ligand in a complex with another. savemyexams.comlibretexts.orgyoutube.comcrunchchemistry.co.uk In the context of the [WS₄]²⁻ anion, the sulfido ligands can be involved in exchange reactions.
The [WS₄]²⁻ anion itself can act as a ligand to other metal centers. rsc.orgwikipedia.org For example, it reacts with nickel(II) sources to form the complex anion [Ni(WS₄)₂]²⁻. wikipedia.org Furthermore, reactions of tetrathiotungstate with substituted haloalkanes can lead to the formation of alkylthiolatotrithiotungstate complexes of the type [(RS)WS₃]⁻, where one of the terminal sulfido ligands is replaced by a thiolate group. rsc.org These reactions demonstrate the ability of the sulfur atoms in the tetrathiotungstate anion to participate in nucleophilic substitution.
Electrochemical Transformation Pathways
The electrochemical behavior of this compound and its derivatives has been investigated for applications in areas such as catalysis and materials deposition. The electrochemical reduction of the [WS₄]²⁻ anion is a key transformation pathway.
Photoinduced Decomposition and Reactivity Studies
While extensive research has been conducted on the thermal decomposition of this compound ((NH₄)₂WS₄), comprehensive studies focusing solely on its direct photoinduced decomposition are less common in the literature. researchgate.netcore.ac.uk The primary role of this compound in the context of photochemistry is as a critical precursor for the synthesis of various photoactive and photocatalytic materials. researchgate.netchembk.com Its transformations under light or its use in creating materials for photochemical applications, rather than its own photolysis, are the main subjects of scientific investigation.
Research in this area generally falls into two categories: the use of (NH₄)₂WS₄ to synthesize molecular photocatalysts and the light-assisted transformation of (NH₄)₂WS₄ into semiconducting materials like tungsten disulfide (WS₂).
Synthesis of Photocatalytic Tungsten Complexes
This compound serves as a key building block for creating complex tungsten-based photocatalysts. These catalysts are often designed for specific applications, such as the photolysis of water to produce hydrogen. A notable pathway involves a metathesis reaction where (NH₄)₂WS₄ is reacted with a tetraalkylammonium bromide to form a tetraalkylthis compound precursor. researchgate.netresearchgate.net This precursor is then reacted with an organic ligand, such as phenylacetylenecarboxylic acid, to yield a complex like tris(1-carboxyl-2-phenyl-1,2-ethylenodithiolenic-S,S′) tungsten. researchgate.netresearchgate.net This complex has demonstrated the ability to produce hydrogen from water when exposed to light, highlighting a derivatization pathway from (NH₄)₂WS₄ to a functional photocatalyst. researchgate.net
Light-Induced Transformation to Tungsten Disulfides
Another significant area of study involves the use of light to convert this compound into two-dimensional (2D) transition metal dichalcogenides (TMDCs), particularly tungsten disulfide (WS₂). frontiersin.org Laser-based techniques, such as direct laser writing, are employed to decompose (NH₄)₂WS₄ precursors. frontiersin.org This process often relies on the thermal effects of laser interaction, where the focused energy rapidly heats and decomposes the precursor into WS₂. frontiersin.org This method allows for the programmable and precise fabrication of WS₂ patterns and heterostructures. frontiersin.org
While the primary mechanism is often thermal, photochemical reactions induced by processes like two-photon absorption have also been suggested for synthesizing TMDCs from metal-organic precursors, indicating a potential pathway for non-thermal, light-induced conversion. frontiersin.org The resulting WS₂ material is itself a photocatalyst used in applications like the photodegradation of antibiotics under UV light. researchgate.net
The following table summarizes key research findings on the transformation of this compound for photo-related applications.
| Precursor | Reactant(s) | Transformation Method | Resulting Product | Application of Product | Reference(s) |
| (NH₄)₂WS₄ | Tetrapropylammonium bromide, Phenylacetylenecarboxylic acid | Metathesis followed by reaction with ligand | Tris(1-carboxyl-2-phenyl-1,2-ethylenodithiolenic-S,S′) tungsten complex | Photocatalytic hydrogen production | researchgate.netresearchgate.net |
| (NH₄)₂WS₄ | None | Laser-induced decomposition (thermal effect) | Tungsten disulfide (WS₂) | 2D TMDC heterostructures | frontiersin.org |
| (NH₄)₂WS₄ | None | Pyrolysis (thermal decomposition) | Tungsten disulfide (WS₂), Tungsten trisulfide (WS₃) | Photocatalytic degradation of neomycin | researchgate.net |
| (NH₄)₂WS₄ | Nickel Nitrate (B79036) | Impregnation followed by thermal decomposition | Nickel-promoted Tungsten Sulfide (NiWS) | Hydrodesulfurization catalysts | researchgate.net |
Applications of Ammonium Tetrathiotungstate in Advanced Materials Synthesis
Precursor Role in Two-Dimensional (2D) Tungsten Disulfide (WS₂) Monolayer Fabrication
Ammonium (B1175870) tetrathiotungstate is a key single-source precursor for the synthesis of tungsten disulfide (WS₂), a transition metal dichalcogenide with promising applications in electronics and optoelectronics. The use of (NH₄)₂WS₄ allows for solution-based methods that are scalable and cost-effective for producing large-area, uniform films of WS₂.
A prominent method for fabricating continuous, large-area films of few-layer WS₂ involves the thermolysis of spin-coated films of ammonium tetrathiotungstate. This technique provides a facile and scalable approach that overcomes common issues with film uniformity. The process generally involves dissolving this compound in a suitable solvent, spin-coating the solution onto a substrate to form a uniform precursor film, and then subjecting the film to a high-temperature annealing process. This thermal decomposition of the (NH₄)₂WS₄ film results in the formation of a continuous WS₂ layer without the need for additional sulfurization steps. The thermal decomposition of this compound in an inert atmosphere typically proceeds through the formation of an amorphous tungsten trisulfide (WS₃) phase at temperatures between 170-280°C, which then transforms into crystalline WS₂ at higher temperatures, generally between 330-470°C. nih.govatomfair.comresearchgate.net
The synthesis of few-layer WS₂ films from this compound is particularly significant for electronic applications. While solution-based synthesis of the analogous molybdenum disulfide (MoS₂) has been extensively studied, achieving uniform, large-area WS₂ films has proven more challenging. A two-step high-temperature annealing of spin-coated (NH₄)₂WS₄ films has been demonstrated to produce continuous and uniform few-layer WS₂ films over centimeter-scale areas. The resulting films are highly crystalline and stoichiometric, as confirmed by analytical techniques such as Raman spectroscopy and X-ray photoelectron spectroscopy (XPS). The electronic functionality of these films has been successfully demonstrated through the fabrication of back-gated Field Effect Transistors (FETs) on SiO₂/Si substrates.
| Parameter | Description | Reference |
| Precursor | This compound ((NH₄)₂WS₄) | |
| Deposition Method | Spin-coating | |
| Conversion Method | Two-step high-temperature annealing (thermolysis) | |
| Resulting Material | Continuous, uniform few-layer Tungsten Disulfide (WS₂) films | |
| Key Advantage | Scalable, uniform films without additional sulfurization | |
| Demonstrated Application | Back-gated Field Effect Transistors (FETs) |
Synthesis of Tungsten-Sulfur Nanomaterials
This compound is an important precursor for the synthesis of various tungsten-sulfur nanomaterials with diverse morphologies. These nanostructures exhibit unique properties and have potential applications in catalysis, lubrication, and nanoelectronics.
The thermal decomposition of this compound is a well-established method for the preparation of WS₂ nanotubes. This process typically involves the pyrolysis of (NH₄)₂WS₄ at high temperatures, often in a hydrogen atmosphere. Another approach involves the pyrolysis of co-condensed self-assemblies of tetrathiotungstate anions (WS₄²⁻) with cationic surfactant molecules.
While the synthesis of WS₂ nanoflowers via hydrothermal methods has been reported, these typically utilize other tungsten precursors such as sodium tungstate (B81510). The direct synthesis of WS₂ nanoflowers from this compound is not as commonly documented in the literature.
Similarly, the synthesis of tungsten disulfide quantum dots (WS₂ QDs) often proceeds through top-down methods like liquid exfoliation of bulk WS₂ crystals. However, bottom-up approaches using molecular precursors are also being explored. For instance, a one-step hydrothermal method has been developed for the synthesis of water-soluble molybdenum disulfide (MoS₂) quantum dots using ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) as the precursor. nih.gov This suggests that a similar synthetic strategy could potentially be adapted for the synthesis of WS₂ QDs from this compound.
| Nanomaterial | Synthesis Method from (NH₄)₂WS₄ (or analogous precursor) | Key Features |
| Nanotubes | Thermal decomposition/pyrolysis of (NH₄)₂WS₄. | Diameters of 5-37 nm and lengths of 0.2-5 µm have been reported. |
| Nanoflowers | Synthesis from (NH₄)₂WS₄ is not well-documented; typically synthesized from other tungsten salts via hydrothermal methods. | 3D hierarchical structures. |
| Quantum Dots | Direct synthesis from (NH₄)₂WS₄ is not widely reported; an analogous method using (NH₄)₂MoS₄ for MoS₂ QDs exists. nih.gov | Exhibit quantum confinement effects and fluorescence. |
This compound can be used in the synthesis of heterogeneous tungsten sulfide (B99878)/oxide core-shell nanofiber materials. These materials are of interest for applications in energy storage and catalysis. One approach to synthesizing such nanostructures involves a two-step hydrothermal method to create WO₃/WS₂ core-shell nanowire arrays. While this specific method may start with WO₃ nanowires and then use a sulfur source for the shell, the principles of using a tungsten precursor that can be converted to either the oxide or the sulfide are relevant. Another route involves the sulfurization of WO₃ nanofibers, which can be prepared by the electrospinning of a solution containing a tungsten precursor like ammonium metatungstate, followed by calcination. nih.gov
Development of Tungsten Oxide and Oxy-sulfide Materials
The thermal decomposition of this compound is highly dependent on the reaction atmosphere, a characteristic that can be exploited for the controlled synthesis of tungsten oxide and oxy-sulfide materials. While decomposition in an inert atmosphere yields tungsten sulfides, heating in the presence of air leads to the formation of tungsten oxides. nih.govresearchgate.netrsc.org
Integration into Composite Materials for Enhanced Functionality
This compound ((NH₄)₂WS₄) serves as a crucial precursor in the synthesis of advanced composite materials, particularly those incorporating tungsten-based nanoparticles and nanocomposites. samaterials.com Its primary role is in the generation of tungsten disulfide (WS₂), a material prized for its unique optical, mechanical, and electrical properties. samaterials.com The integration of WS₂ derived from this compound into various matrices allows for the development of composites with significantly enhanced functionalities.
The synthesis process often involves the thermal decomposition of this compound to produce WS₂ nanoparticles. samaterials.comtungsten-powder.com These nanoparticles can then be embedded within a host material, such as a polymer or ceramic, to create a composite. For instance, few-layered WS₂-graphene composites have been developed that exhibit outstanding high-rate capability and good cycling stability for lithium storage applications. researchgate.net This demonstrates how this compound is foundational to creating materials with improved performance for energy storage devices.
Research has also explored the creation of mesostructured tungsten disulfide materials using this compound as the precursor. researchgate.net By employing a solid-phase reaction with a template, it is possible to synthesize WS₂ with a high specific surface area, a desirable characteristic for applications in catalysis and sensing. researchgate.net Furthermore, the compound is utilized in surface modification techniques to functionalize surfaces, which can lead to improved adhesion and corrosion resistance in composite materials. samaterials.com
The versatility of this compound as a precursor allows for the production of tungsten-based nanocomposites with tailored properties for nanotechnology applications. samaterials.comchemimpex.com
Application in Thin Film Deposition Techniques
This compound is a key single-source precursor for the deposition of tungsten sulfide thin films, which are integral to various electronic and optical technologies. chemimpex.commtak.hu Thin film deposition techniques utilizing this compound are valued for their ability to produce high-quality, conformal films. wikipedia.org The primary method involves the thermal decomposition (thermolysis) of the this compound precursor. mtak.hu
The decomposition process of this compound is highly dependent on the temperature and atmospheric conditions, which allows for precise control over the final product. semanticscholar.orgepa.gov
In an inert atmosphere (e.g., Nitrogen): The decomposition occurs in distinct steps. Initially, free water is released between 30 and 140 °C. This is followed by the formation of an amorphous tungsten trisulfide (WS₃) phase between 170 and 280 °C. Finally, slightly crystalline tungsten disulfide (WS₂) is formed from the WS₃ at temperatures between 330 and 470 °C. mtak.husemanticscholar.org
In the presence of air: The decomposition pathway changes. Instead of forming WS₃, the this compound decomposes directly into an amorphous WS₂ phase, which may still contain traces of the original compound. semanticscholar.orgepa.gov At higher temperatures (260 to 500 °C), this WS₂ can crystallize into monoclinic tungsten oxide (WO₃). researchgate.netsemanticscholar.orgepa.gov
This controlled decomposition makes this compound suitable for various deposition techniques, including Chemical Vapor Deposition (CVD). wikipedia.orgnanoslicklubricants.com In a typical CVD process, volatile precursors are introduced into a reaction chamber where they decompose on a substrate surface to form the desired film. wikipedia.org Solutions of this compound have been used in aerosol-assisted chemical vapor deposition (AACVD) to synthesize spherical tungsten disulfide particles. researchgate.net
The table below summarizes the thermal decomposition products of this compound under different atmospheric conditions, a critical aspect for its application in thin film deposition.
| Temperature Range | Atmosphere | Decomposition Product(s) | Crystallinity |
| 170-280 °C | Inert (N₂) | Amorphous Tungsten Trisulfide (WS₃) | Amorphous |
| 330-470 °C | Inert (N₂) | Tungsten Disulfide (WS₂) | Slightly Crystalline |
| 170-280 °C | Air | Tungsten Disulfide (WS₂) | Amorphous |
| 260-500 °C | Air | Monoclinic Tungsten Oxide (m-WO₃) | Crystalline |
Electro-optical and Optoelectronic Material Development
This compound is instrumental in the development of electro-optical and optoelectronic materials, primarily through its role as a precursor to tungsten disulfide (WS₂). samaterials.comchemimpex.com WS₂ is a transition metal dichalcogenide (TMDC) that has garnered significant interest for its unique electronic and optical properties, making it a candidate for next-generation semiconductor devices. 14.139.238
The thermal decomposition of this compound provides a reliable method for synthesizing WS₂. tungsten-powder.comsemanticscholar.orgepa.gov The properties of the resulting WS₂ are crucial for its optoelectronic applications. Bulk WS₂ has an indirect bandgap of approximately 1.4 eV, but this transitions to a direct bandgap of about 2.0 eV when the material is thinned down to a monolayer. 14.139.238 This tunable bandgap is highly advantageous for applications in photovoltaics and light-emitting devices.
Thin films of WS₂ derived from precursors like this compound are being explored for use in a variety of optoelectronic components. chemimpex.com These applications leverage the material's excellent electrical conductivity and unique optical characteristics. nanoslicklubricants.com For example, the insertion of a WSx layer, derived from this compound and annealed, as a hole injection layer (HIL) in organic photovoltaic (OPV) devices has been shown to significantly improve power conversion efficiency. researchgate.net Similarly, its use in organic light-emitting diodes (OLEDs) can enhance luminance efficiency. researchgate.net
The development of materials with significant third-order nonlinear optical (NLO) properties is another area of interest. nih.gov While research directly linking this compound to NLO materials is specific, its decomposition product, WS₂, is part of the broader class of materials being investigated for photonic applications such as optical switching and data processing. nih.gov The ability to synthesize WS₂ nanoparticles and nanocomposites from this compound opens pathways for creating novel materials with tailored electro-optical responses. samaterials.com
The table below outlines the key properties of Tungsten Disulfide derived from this compound and its relevance to optoelectronic applications.
| Property of WS₂ | Relevance to Electro-optical/Optoelectronic Applications |
| Tunable Bandgap (Indirect to Direct) | Enables use in photovoltaic cells and light-emitting diodes (LEDs) by controlling light absorption and emission. 14.139.238 |
| High Electrical Conductivity | Suitable for use as transparent conductive coatings in electronic displays and solar cells. nanoslicklubricants.com |
| Layered Crystal Structure | Allows for the creation of atomically thin layers (monolayers) for next-generation transistors and photodetectors. 14.139.238 |
| Hole Injection Layer (HIL) | Improves the efficiency and stability of organic photovoltaic (OPV) and organic light-emitting diode (OLED) devices. researchgate.net |
Catalytic Research Involving Ammonium Tetrathiotungstate and Its Derivatives
Hydrodesulfurization (HDS) Catalyst Precursor Development
Ammonium (B1175870) tetrathiotungstate is a well-established precursor for preparing highly active tungsten-based catalysts for hydrodesulfurization (HDS), a crucial process for removing sulfur from fossil fuels. core.ac.uk The use of this thiosalt allows for the formation of finely dispersed tungsten sulfide (B99878) active phases, which are essential for efficient catalytic activity.
Development of Unsupported and Supported Tungsten Sulfide Catalysts
The thermal decomposition of ammonium tetrathiotungstate is a common method to produce tungsten sulfide (WS₂) catalysts. core.ac.uk These catalysts can be either unsupported or supported on various materials to enhance their properties.
Unsupported tungsten sulfide catalysts are prepared by the direct thermal decomposition of this compound. core.ac.ukifpenergiesnouvelles.fr Research has shown that catalysts derived from this compound can exhibit high surface areas and unique morphologies. researchgate.net For instance, the decomposition of this compound in an inert atmosphere proceeds through an amorphous WS₃ intermediate before forming crystalline WS₂. core.ac.uk The activation method, whether in situ during the HDS reaction or ex situ prior to it, significantly impacts the catalytic activity of the resulting WS₂. researchgate.net
Supported tungsten sulfide catalysts are developed by impregnating a support material, such as alumina (B75360) (Al₂O₃), with an this compound solution. unige.chresearchgate.net This method allows for better dispersion of the active tungsten sulfide phase, leading to enhanced catalytic performance. researchgate.net Studies have shown that using this compound as a precursor for supported catalysts can lead to fully sulfided tungsten species, which is often difficult to achieve with traditional oxide precursors. unige.ch The interaction between the tungsten sulfide and the support material can also influence the catalyst's activity and selectivity.
Table 1: Comparison of Tungsten Sulfide Catalysts from Different Precursors
| Catalyst Type | Precursor | Support | Key Findings |
|---|---|---|---|
| Unsupported WS₂ | This compound | None | Activation method (in situ vs. ex situ) affects activity. researchgate.net |
| Supported WS₂ | This compound | Alumina | Achieves a high degree of sulfidation. unige.ch |
| Supported WS₂ | Ammonium Metatungstate | Alumina | Sulfidation is often incomplete, resulting in oxysulfide species. unige.ch |
Intercalated Layered Double Hydroxides (LDHs) as Precursors
A novel approach to designing HDS catalysts involves the use of layered double hydroxides (LDHs) intercalated with tetrathiotungstate anions (WS₄²⁻). researchgate.netacs.orgnih.gov This method utilizes the layered structure of LDHs to host the catalyst precursors, leading to highly dispersed active metal sites after thermal treatment.
The synthesis involves an ion-exchange process where the nitrate (B79036) or carbonate anions in the LDH interlayer are replaced by tetrathiotungstate anions from an this compound solution. acs.orgacs.orgresearchgate.net Upon calcination under an inert atmosphere, the intercalated tetrathiotungstate decomposes to form tungsten sulfides (WS₃ and subsequently WS₂), while the metal cations in the LDH layers can be simultaneously sulfided. researchgate.netacs.org This creates a highly integrated catalytic system. For example, NiAl-LDHs intercalated with tetrathiotungstate have been shown to form highly active Ni-W-S phases for HDS. researchgate.netacs.org
The properties and catalytic performance of these LDH-derived catalysts are highly dependent on the synthesis conditions, such as pH, temperature, and exchange time, as well as the calcination temperature. researchgate.netresearchgate.net For instance, calcination at around 300°C can preserve the WS₃ phase, which is associated with high hydrodearomatization (HDA) activity, while higher temperatures (around 500°C) favor the formation of the Ni-W-S phase, which is highly active for HDS. researchgate.netacs.org
Factors Influencing Catalytic Activity and Selectivity
The catalytic activity and selectivity of HDS catalysts derived from this compound are influenced by several key factors:
Calcination Temperature: For LDH-based precursors, the calcination temperature determines the nature of the tungsten sulfide phase (WS₃ vs. WS₂) and the formation of promoted phases (e.g., Ni-W-S), thereby controlling the balance between HDS and HDA activities. researchgate.netacs.org
Support and Promoters: The use of supports like alumina and the addition of promoters like nickel or cobalt are crucial. researchgate.netunige.ch Promoters can create synergistic effects with tungsten sulfide, enhancing the catalytic activity. The interaction with the support can influence the dispersion and stability of the active phase.
Hydrogen Evolution Reaction (HER) Electrocatalysis
This compound is also a valuable precursor for synthesizing tungsten sulfide-based electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. nju.edu.cncityu.edu.hksigmaaldrich.com
Tungsten disulfide (WS₂) has emerged as a promising non-precious metal catalyst for HER. npsm-kps.org The thermal decomposition of this compound provides a route to produce amorphous or crystalline WS₂ films and nanoparticles. nju.edu.cncityu.edu.hk For instance, amorphous tungsten sulfide (WSx) can be produced by heating this compound at temperatures between 170 and 310 °C. nju.edu.cn
The catalytic activity of these materials can be significantly enhanced by incorporating other transition metals, such as nickel or cobalt. nju.edu.cncityu.edu.hk Amorphous nickel tungsten sulfide and cobalt tungsten sulfide, synthesized from the co-thermolysis of this compound and the respective metal chlorides, have shown enhanced HER performance compared to unpromoted tungsten sulfide. nju.edu.cncityu.edu.hk The improved activity is attributed to a more porous morphology and a higher density of active surface sites. cityu.edu.hk
Table 2: Performance of Tungsten Sulfide-Based HER Electrocatalysts
| Electrocatalyst | Precursors | Key Performance Metric |
|---|---|---|
| Amorphous NiWS | (NH₄)₂WS₄, NiCl₂·6H₂O | Overpotential of 265 mV to achieve 10 mA cm⁻² |
| Amorphous CoWS | (NH₄)₂WS₄, CoCl₂·6H₂O | Overpotential of 330 mV to achieve 10 mA cm⁻² |
| Amorphous WSx | (NH₄)₂WS₄ | Overpotential of 604 mV to achieve 10 mA cm⁻² |
Data sourced from a study on amorphous nickel/cobalt tungsten sulfide electrocatalysts. nju.edu.cn
Carbon Dioxide Reduction Catalysis
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions. Tungsten-based materials, including those derived from this compound, are being explored for this application. uow.edu.aursc.org
While direct use of this compound for CO₂ reduction is not extensively documented, its decomposition product, tungsten sulfide, and other tungsten compounds like tungsten oxides and carbides, are of significant interest. uow.edu.aursc.orgresearchgate.netchemrxiv.org Tungsten oxides, for instance, have shown potential in the photocatalytic reduction of CO₂ due to their suitable band structure and ability to absorb visible light. uow.edu.aursc.org
Tungsten carbide (WC) has been identified as a promising electrocatalyst for CO₂ reduction, exhibiting electronic properties similar to platinum-group metals. researchgate.netchemrxiv.org DFT studies on graphene-supported tungsten carbide nanoclusters have explored reaction mechanisms for the reduction of CO₂ to products like methane (B114726) (CH₄) and methanol (B129727) (CH₃OH). chemrxiv.org Furthermore, hybrid catalytic systems, such as copper oxides combined with tungsten oxide nanowires, have demonstrated electrocatalytic activity for CO₂ reduction in acidic media. acs.org In such systems, the partially reduced tungsten oxides can induce the reduction of CO₂. acs.org
Oxygen Evolution Reaction (OER) Electrocatalysis
Studies have shown that hydrothermally synthesized WS₂ can exhibit OER activity with an overpotential of 190 mV at 10 mA/cm² and a Tafel slope of 112 mV/dec. npsm-kps.org The morphology and structure of the WS₂ play a significant role in its catalytic performance. For example, rod-like WS₂ structures have demonstrated superior OER activity compared to exfoliated WS₂ nanosheets. researchgate.net
Organic Transformation Catalysis
This compound, with the chemical formula (NH₄)₂WS₄, serves as a versatile catalyst and precursor in various organic transformations. samaterials.comwikipedia.org Its utility stems from its ability to act as a source of tungsten sulfide, a highly effective catalytic species, and as a sulfur transfer agent.
This compound and its derivatives are recognized for their catalytic activity in hydrogenation reactions. samaterials.com These processes are crucial in various industries for the saturation of unsaturated bonds in organic molecules.
One notable application is in the hydrogenation of rosin (B192284). researchgate.netrsc.org Rosin, a natural resin composed mainly of resin acids with unstable carbon-carbon double bonds, is often hydrogenated to improve its stability, color, and resistance to oxidation. rsc.orgresearchgate.net The hydrogenation of rosin is typically challenging due to the steric hindrance of its tricyclic structure and its high viscosity, often requiring high temperatures and pressures. researchgate.netrsc.orgresearchgate.net
Catalysts derived from this compound have been employed for this purpose, alongside other catalytic systems like noble metals (Pd, Ru, Rh), NiMo/Al₂O₃, and Ni-Y zeolite. researchgate.netrsc.orgscribd.com While palladium on carbon (Pd/C) is often considered a highly effective catalyst for rosin hydrogenation, catalysts derived from this compound present an alternative. researchgate.netrsc.org The process involves heating the rosin ester in a closed vessel under hydrogen pressure in the presence of the hydrogenation catalyst. google.com
Table 1: Typical Conditions for Rosin Hydrogenation
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 100°C to 300°C (preferably 200°C to 270°C) | google.com |
| Initial Hydrogen Pressure | 50 to 200 Kg/cm² | google.com |
The resulting hydrogenated rosin exhibits superior properties such as improved color, reduced odor upon heating, and enhanced stability, making it suitable for applications in adhesives, inks, and as a modifier for polymers. google.com
This compound and its organic-soluble derivatives, such as piperidinium (B107235) and benzyltriethylthis compound, are effective sulfur transfer reagents in organic synthesis. wikipedia.orgresearchgate.net These reagents facilitate the introduction of sulfur atoms into organic molecules, leading to the formation of various organosulfur compounds.
A key application is the synthesis of disulfides from alkyl halides. tandfonline.com The reaction of alkyl halides with tetrathiometalates can produce the corresponding disulfides in good yields. researchgate.nettandfonline.com While this compound itself may not be reactive enough in some cases, the addition of a phase-transfer catalyst like benzyltriethylammonium chloride can facilitate the reaction in aqueous media. tandfonline.com This methodology has been extended to the synthesis of vinylic disulfides from β-haloenones. niscpr.res.in
Furthermore, tetrathiomolybdate (B108656), a related compound, has been utilized in the ring-opening of aziridines to produce unsymmetrical β-sulfonamido disulfides. acs.org These sulfur transfer reactions are valuable for creating complex sulfur-containing molecules, including those of interest in carbohydrate chemistry. tandfonline.com The synthesis of dithiocarbamates, which are organosulfur compounds with a range of biological and industrial applications, can also be achieved through various synthetic routes. nih.govscielo.br
Table 2: Examples of Sulfur Transfer Reactions using Tetrathiometalates
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl Halides | Tetrathiomolybdate in water | Alkyl Disulfides | Good | tandfonline.com |
| β-Haloenones | Benzyltriethylammonium tetrathiomolybdate | Vinylic Disulfides | Good | niscpr.res.in |
Mechanistic Insights into Catalytic Cycles and Active Site Identification
Understanding the mechanistic pathways and identifying the active sites in catalysts derived from this compound is crucial for optimizing their performance and designing new catalysts. Research in this area often focuses on the decomposition of the precursor and the nature of the resulting metal sulfide species.
The thermal decomposition of this compound leads to the formation of tungsten trisulfide (WS₃) and subsequently tungsten disulfide (WS₂), which are the active catalytic species in many reactions. wikipedia.orgwikipedia.org The structure of the active catalyst is often a key determinant of its activity. For instance, in hydrodesulfurization, catalysts with highly exposed edge sites are known to be more active. nih.gov
In the context of the hydrogen evolution reaction (HER), a key process in renewable energy, catalysts derived from molybdenum sulfide (MoS₂), a close analog of WS₂, have been extensively studied. bham.ac.uk Mechanistic studies suggest that the catalytic cycle involves the formation of molybdenum hydride moieties as active sites. nih.gov The active sites are often associated with sulfur defects or low-coordinate metal sites on the catalyst surface. bham.ac.uk Computational and spectroscopic techniques are employed to probe the electronic structure and coordination environment of the metal centers to understand how they interact with reactants. acs.orgrcsi.com
For molybdenum sulfide catalysts, it has been proposed that the catalytic activity for hydrogen evolution is linked to specific edge sites of the MoS₂ nanocrystals. nih.gov The reaction mechanism for CO₂/formate interconversion in some enzymes containing molybdenum or tungsten involves a hydride transfer to a metal-bound sulfido group, highlighting the critical role of the metal-sulfur bond in catalysis. unl.pt The insights gained from studying these well-defined systems can be extrapolated to understand the more complex catalytic cycles of heterogeneous catalysts derived from this compound.
Mechanistic Research on Interactions of Ammonium Tetrathiotungstate with Biological Systems
Investigation of Biochemical Pathway Modulation by Ammonium (B1175870) Tetrathiotungstate
While direct research on the specific biochemical pathways modulated by ammonium tetrathiotungstate is still emerging, significant insights can be drawn from its function as a slow-release hydrogen sulfide (B99878) (H₂S) donor and its analogy to ammonium tetrathiomolybdate (B108656) (ATTM).
Hydrogen sulfide is recognized as a gasotransmitter that can influence several signaling pathways, including those involved in vasodilation, anti-inflammatory responses, and anti-oxidation. d-nb.info The ability of this compound to release H₂S suggests its potential to modulate these pathways.
Extensive research on ATTM has demonstrated its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. researchgate.netnih.gov This pathway is a primary cellular defense mechanism against oxidative stress. researchgate.net Studies have shown that ATTM treatment promotes the nuclear translocation of NRF2 and upregulates the transcription of its target antioxidant genes. nih.govnih.gov The mechanism involves the inhibition of NRF2 ubiquitination, which promotes its stability. researchgate.netnih.gov Furthermore, this activation of NRF2 by ATTM has been linked to the autophagy pathway. nih.govresearchgate.net Given the structural similarity and shared properties as sulfide donors, it is hypothesized that this compound may engage similar cytoprotective pathways, although direct evidence confirming its role as an NRF2 activator is not yet fully established.
Elucidation of Molecular Binding Mechanisms with Biomolecules (e.g., Proteins, Enzymes)
The principal molecular mechanism of this compound in biological systems is its action as a copper chelator. nih.gov The tetrathiotungstate ([WS₄]²⁻) anion, like the tetrathiomolybdate anion, interacts strongly with copper ions. This interaction is central to its biological effects.
Research suggests that this compound is a more stable compound compared to ATTM, which may enhance its suitability as a copper chelator. The mechanism of copper chelation by the analogous ATTM involves binding to copper ions, which can then form a stable, tripartite complex with plasma proteins like albumin. aacrjournals.org This complex is then excreted from the body. smolecule.com
Furthermore, thiometallates can inhibit the activity of copper-dependent enzymes. Studies on ATTM have shown that it can inhibit enzymes such as superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase by interacting with the copper ions essential for their catalytic function. aacrjournals.org The tetrathiomolybdate anion binds to the copper at the enzyme's active site, rendering it inactive. aacrjournals.org It is through this mechanism of copper chelation and enzyme inhibition that thiometallates exert many of their biological effects.
Studies on Cellular Uptake Mechanisms
Research has identified a distinct cellular uptake mechanism for thiometallates, including this compound. Unlike the passive diffusion observed with some sulfide donors, the entry of the tetrathiotungstate anion into cells is a facilitated process.
The cellular uptake of this compound is dependent on the Anion Exchange Protein-1 (AE-1), also known as Band 3. researchgate.net AE-1 is a membrane transport protein, notably abundant on red blood cells, that facilitates the exchange of anions like chloride and bicarbonate across the cell membrane. nih.gov
Studies using human red blood cells have demonstrated that the uptake of both this compound and ATTM requires AE-1. researchgate.net This was confirmed in experiments where pretreatment of red blood cells with a specific AE-1 inhibitor, H₂DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid), significantly reduced the intracellular formation of sulfhaemoglobin—a marker for the presence of the sulfide-releasing thiometallates inside the cell. researchgate.net This reliance on a specific ion channel for cellular entry distinguishes thiometallates from other sulfide donors like sodium hydrosulfide (B80085) (NaHS), whose uptake is not affected by AE-1 inhibition. researchgate.net This targeted uptake mechanism suggests the potential for cell-selective delivery of these compounds. researchgate.net
Mechanistic Analysis of Oxidative Stress Induction and Response
This compound has been shown to modulate cellular responses to oxidative stress, primarily through its properties as a sulfide donor and copper chelator. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. frontiersin.orgwikipedia.org
As a slow-release sulfide donor, this compound can contribute to the cellular antioxidant defense. d-nb.info In a rodent model of stroke, treatment with this compound at the time of reperfusion led to improved functional outcomes, which were associated with an increased antioxidant enzyme capacity in the brain and a decrease in oxidative damage to proteins and lipids. d-nb.info
The analogous compound, ATTM, has been extensively studied for its ability to mitigate oxidative stress by activating the NRF2 pathway, a master regulator of antioxidant responses. researchgate.netnih.govnih.gov By upregulating antioxidant genes, the NRF2 pathway enhances the cell's capacity to handle oxidative insults. nih.gov While the copper chelation property of thiometallates is a key part of their action, the protective effects against oxidative stress may also be linked to the sulfide-releasing function, which can transiently inhibit mitochondrial respiration and thereby reduce the production of mitochondrial ROS. d-nb.info
Interaction with Microbial Systems and Microbiological Transformation Processes
The interaction of this compound with microbial systems and its potential for microbiological transformation is an area that remains largely unexplored. General knowledge of microbial metabolism indicates that microorganisms play a crucial role in the transformation of nitrogen compounds. japsonline.com Bacteria and archaea in various environments utilize ammonium as a nitrogen source, a process that is fundamental to the nitrogen cycle. csic.esnih.gov
Microbial communities, particularly in the gut, are known to perform a vast array of biotransformation reactions on xenobiotics (foreign compounds), significantly impacting their metabolic fate. frontiersin.orglongdom.orgnih.gov These transformations are often carried out by enzymes such as those from the cytochrome P450 family found in bacteria. longdom.org High concentrations of ammonium can be toxic to some microbial cells by causing a pH imbalance and inhibiting metabolic enzymes. nih.gov
While studies have investigated the effects of ammonium on the composition and gene expression of microbial communities, nih.gov direct research into how microbial systems interact with or transform the tetrathiotungstate anion is lacking. The biotransformation of its analogue, ammonium tetrathiomolybdate, has been noted in the context of nitrogen metabolism in sheep, but specific microbial pathways were not detailed. pertanian.go.id
Advanced Bioanalytical Methodologies for Tracing this compound Biotransformation
Tracing the biotransformation of this compound requires a suite of advanced bioanalytical methods to quantify the parent compound and its metabolites in complex biological matrices like blood, plasma, or urine. japsonline.comb-ac.co.ukbioanalysis-zone.com The development and validation of these methods are critical for understanding the pharmacokinetics and metabolic fate of the compound. bioanalysis-zone.comnih.gov
Key methodologies applicable to the study of this compound include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly sensitive technique for the quantitative analysis of drugs and their metabolites. b-ac.co.uknih.gov It combines the separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry, making it ideal for tracking the parent tetrathiotungstate anion and any potential organic metabolites in biological fluids.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As this compound is a metal-containing compound, ICP-MS is a highly suitable method for tracing the tungsten element. This technique offers exceptional sensitivity for elemental analysis, allowing for the quantification of total tungsten in a sample, which can help track the distribution and clearance of the compound. mdpi.com
Chromatographic Techniques (HPLC): High-Performance Liquid Chromatography is a fundamental tool for separating the parent drug from its metabolites before quantification. b-ac.co.uk
Spectrophotometry and Gas Sampling: Specific functional assays, such as measuring sulfhaemoglobin formation via spectrophotometry or detecting H₂S release using headspace gas sampling, have been used to assess the bioactivity and sulfide-donating properties of this compound.
Data Tables
Table 1: Comparative Sulfide Release from Thiometallates
| Compound | Relative H₂S Release (Compared to ATTM) | Key Conditions | Source |
| This compound (ATTT) | ~50% | Standard incubation conditions (pH 7.4, 37°C) | frontiersin.org |
| Ammonium Tetrathiomolybdate (ATTM) | 100% (Reference) | Standard incubation conditions (pH 7.4, 37°C) | frontiersin.org |
This table illustrates that under identical in vitro conditions, this compound releases approximately half the amount of free hydrogen sulfide compared to ammonium tetrathiomolybdate.
Table 2: Effect of AE-1 Inhibition on Thiometallate Uptake in Human Red Blood Cells
| Compound | Treatment | Outcome Measure | Effect of AE-1 Inhibitor (H₂DIDS) | Source |
| This compound (ATTT) | Incubation with human red blood cells | Sulfhaemoglobin formation | Significantly reduced | researchgate.net |
| Ammonium Tetrathiomolybdate (ATTM) | Incubation with human red blood cells | Sulfhaemoglobin formation | Significantly reduced | researchgate.net |
| Sodium Hydrosulfide (NaHS) | Incubation with human red blood cells | Sulfhaemoglobin formation | No effect | researchgate.net |
This table demonstrates the dependence of this compound cellular uptake on the Anion Exchange Protein-1 (AE-1), as its inhibition significantly curtails the intracellular activity of the compound.
Emerging Research Directions and Future Challenges for Ammonium Tetrathiotungstate Science
Innovations in Green and Sustainable Synthetic Approaches
The traditional synthesis of ammonium (B1175870) tetrathiotungstate often involves the use of hazardous reagents like hydrogen sulfide (B99878) (H₂S) gas. google.comwikipedia.org This has spurred research into more environmentally friendly and safer synthetic routes. A significant advancement is the replacement of H₂S with ammonium sulfide ((NH₄)₂S) solution, which reacts with ammonium metatungstate or tungsten trioxide under milder conditions. google.com This method not only avoids the handling of highly toxic and malodorous H₂S but also shortens reaction times and reduces waste. google.com
Other green approaches being explored include:
Microwave-Assisted Synthesis: This technique can accelerate the reaction, leading to faster production times compared to conventional heating methods.
Solvothermal and Hydrothermal Methods: These methods, often conducted in aqueous or organic solvents at moderate temperatures, are being used to produce (NH₄)₂WS₄ and its derivatives. researcher.lifeconstructor.university For instance, highly dispersed tungsten disulfide (WS₂) nanosheets have been fabricated via a one-step in situ solvothermal method using (NH₄)₂WS₄ as the precursor in an environmentally benign reaction medium. researcher.life
Ionic Liquids: The use of ionic liquids as solvents or catalysts in the synthesis of (NH₄)₂WS₄ and related thiometallates is an emerging area, offering potential benefits in terms of reaction efficiency and recyclability.
These innovations aim to make the production of ammonium tetrathiotungstate more aligned with the principles of green chemistry, focusing on reduced energy consumption, use of less hazardous materials, and minimization of waste.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Key Advantages | Challenges |
| Traditional H₂S Method | Tungstic acid, Ammonia (B1221849), Hydrogen sulfide | Established method | Use of highly toxic H₂S gas, long reaction times |
| Ammonium Sulfide Method | Ammonium metatungstate/Tungsten trioxide, Ammonium sulfide | Avoids H₂S, milder conditions, shorter reaction time | Optimization of reaction parameters for high yield |
| Microwave-Assisted | Varies | Rapid synthesis | Scale-up and equipment costs |
| Solvothermal/Hydrothermal | (NH₄)₂WS₄ precursor in solvent | Control over morphology of resulting materials | Requires pressure vessels, optimization of conditions |
Advanced Functionalization Strategies for Tailored Applications
The versatility of the tetrathiotungstate ([WS₄]²⁻) anion allows for its functionalization to create materials with tailored properties for specific applications. A primary strategy involves the replacement of the ammonium (NH₄⁺) cations with other organic or inorganic cations, which can influence the compound's solubility, thermal stability, and reactivity. researchgate.netresearchgate.net
Key functionalization strategies include:
Ligand Exchange: The ammonium ions can be readily exchanged with tetraalkylammonium ions (e.g., tetrabutylammonium) or other organic cations. researchgate.netresearchgate.net This modification can be used to create precursors for catalysts with altered properties. For example, the use of tetraalkylammonium tetrathiotungstates as precursors can lead to the formation of carbon-containing tungsten disulfide catalysts with enhanced surface area and activity in hydrodesulfurization processes. researchgate.netmdpi.com
Surface Modification: this compound can be used to functionalize the surface of nanoparticles and other materials. samaterials.comchinatungsten.com This is achieved by exploiting the strong interaction between sulfur and various surfaces. Such modifications can improve properties like adhesion, corrosion resistance, or catalytic activity. samaterials.com For example, it has been used in the surface functionalization of colloidal gold nanoparticles. purdue.edu
Formation of Heterometallic Clusters: The [WS₄]²⁻ anion can act as a ligand, coordinating with other transition metal ions to form complex heterometallic sulfide clusters. csuohio.edu This approach opens pathways to new materials with unique electronic and magnetic properties.
These strategies enable the fine-tuning of the physicochemical properties of tetrathiotungstate-derived materials, expanding their applicability in catalysis, materials science, and nanotechnology. samaterials.com
High-Throughput Screening and Combinatorial Chemistry Approaches
The vast number of potential materials that can be derived from functionalized tetrathiotungstates presents a significant challenge for traditional one-at-a-time synthesis and testing. To accelerate the discovery of new materials with desired properties, high-throughput and combinatorial approaches are emerging as powerful tools.
While specific high-throughput studies focused solely on this compound are not yet widespread, the principles are being applied to the broader class of transition metal dichalcogenides (TMDs), for which (NH₄)₂WS₄ is a key precursor. pnnl.gov These approaches involve:
Combinatorial Synthesis: Systematically varying reaction parameters such as precursors (e.g., different organic cations for functionalization), solvents, and temperatures in a parallel fashion to rapidly generate a library of diverse materials.
High-Throughput Screening: Developing rapid and automated characterization techniques to screen the synthesized libraries for specific properties, such as catalytic activity, optical properties, or electronic characteristics.
These methods, when applied to tetrathiotungstate chemistry, could dramatically accelerate the identification of optimal catalysts for processes like hydrodesulfurization or the discovery of novel materials for electronic and optical applications.
Integration with Machine Learning and Artificial Intelligence for Material Discovery
The integration of machine learning (ML) and artificial intelligence (AI) with materials science is a transformative trend that holds significant promise for this compound research. researchgate.net By analyzing large datasets from computational simulations and experiments, ML models can predict the properties of new materials, guiding experimental efforts toward the most promising candidates. pnnl.govacs.org
In the context of tetrathiotungstate science, this integration can be applied to:
Predicting Material Properties: ML models can be trained on datasets of known tungsten sulfide materials to predict properties such as bandgap, catalytic activity, and mechanical strength for new, hypothetical structures derived from (NH₄)₂WS₄. acs.orgosti.gov
Accelerating Catalyst Design: By identifying correlations between the structure of tetrathiotungstate-derived catalysts and their performance, AI can guide the design of new catalysts with enhanced activity and selectivity.
Guiding Synthesis: Machine learning can help optimize synthesis conditions by predicting how different parameters (e.g., temperature, precursor concentration) will affect the final product's structure and properties.
A recent study highlighted the use of large computational datasets to build ML models for discovering quantum materials, including those based on transition metals like tungsten combined with elements from the sulfur family. pnnl.gov This approach significantly expands the number of studied configurations, enabling the discovery of materials with novel electronic and magnetic behaviors. pnnl.gov The application of such data-driven methods is expected to streamline the discovery and development of new functional materials from this compound precursors. researchgate.netthequantuminsider.com
Addressing Fundamental Mechanistic Questions in Complex Systems
A deeper understanding of the fundamental reaction mechanisms involving this compound is crucial for controlling the synthesis of desired materials and optimizing their performance. A key area of investigation is its thermal decomposition, which is the primary route to producing catalytically active tungsten disulfide (WS₂) and tungsten trisulfide (WS₃). researchgate.netcore.ac.uk
In-situ and ex-situ analytical techniques are being employed to unravel the complex decomposition pathway:
Thermal Analysis (TG/DTA-MS): Studies have shown that the decomposition in an inert atmosphere proceeds in steps, typically involving the release of water, followed by the formation of an amorphous WS₃ phase between 170-280°C, and finally the crystallization of WS₂ at higher temperatures (330-470°C). researchgate.netcore.ac.uk
Spectroscopy and Diffraction (FTIR, XRD, PDF): These techniques provide detailed structural information about the intermediate species formed during decomposition. For example, researchers have identified the formation of intermediate compounds like (NH₄)(N₂H₅)WS₄ when starting from a hydrazinium-based precursor, which then converts to (NH₄)₂WS₄ before decomposing further. rsc.orgunigoa.ac.in
Computational Modeling (DFT): Density Functional Theory calculations are used to investigate the electronic structure of the [WS₄]²⁻ anion and its reaction intermediates, providing insights into reaction pathways and the nature of catalytically active sites. amazonaws.com
Understanding these mechanisms, including how the reaction environment (e.g., inert vs. air) and the nature of the cation affect the decomposition products, is essential for rationally designing synthesis routes to tungsten sulfide materials with specific phases, morphologies, and properties. researchgate.netnih.gov
Challenges in Scale-Up and Industrial Translation of Research Findings
While research on this compound and its derivatives has yielded promising results in the laboratory, translating these findings into large-scale industrial applications presents several challenges.
Cost-Effective Synthesis: The development of low-cost, scalable, and sustainable synthesis methods for high-purity (NH₄)₂WS₄ is a primary hurdle. While greener routes are being developed, their economic viability on an industrial scale must be demonstrated. google.come-asct.org
Control over Material Properties: Achieving precise control over the morphology, crystallinity, and defect density of materials derived from (NH₄)₂WS₄ (like WS₂ films) during large-scale production is difficult. e-asct.orgresearchgate.net Methods like spin-coating of (NH₄)₂WS₄ followed by thermal decomposition are being explored for producing large-area films, but ensuring uniformity remains a challenge. e-asct.orgresearchgate.net
Process Integration: Integrating the synthesis and application of these materials into existing industrial processes, such as in the manufacturing of catalysts or electronic devices, requires significant engineering efforts and process optimization.
Precursor Stability and Handling: The thermal instability of this compound, while beneficial for its use as a precursor, can pose challenges for storage and handling in an industrial setting. wikipedia.orgresearchgate.net
Addressing these challenges will require interdisciplinary collaboration between chemists, materials scientists, and chemical engineers to develop robust and economically feasible manufacturing processes for commercializing the technologies enabled by this compound. e-asct.org
Q & A
Q. What strategies resolve contradictions in reported bandgap values of ATW-based semiconductors?
- Methodological Answer : Discrepancies often arise from synthesis conditions or measurement techniques. Standardize synthesis (e.g., hydrothermal vs. sol-gel methods) and use diffuse reflectance spectroscopy (DRS) with Tauc plots for bandgap analysis. Cross-validate with photoelectrochemical measurements under AM 1.5G illumination .
Q. How do interfacial interactions between ATW and carbon matrices affect electrocatalytic performance in hydrogen evolution reactions (HER)?
- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to analyze W 4f and S 2p binding energies, which shift with electron transfer at interfaces. Pair with electrochemical impedance spectroscopy (EIS) to correlate charge-transfer resistance with HER overpotential. Optimize carbon functionalization (e.g., carboxyl groups) to enhance dispersion .
Q. What statistical approaches are suitable for analyzing variability in ATW nanoparticle size distributions?
- Methodological Answer : Apply log-normal distribution models to TEM/SEM-derived size data. Use ANOVA to compare batches synthesized under different conditions (e.g., surfactant concentration). For reproducibility, report confidence intervals (95%) and employ bootstrapping for small sample sizes .
Q. How can in situ XRD track phase transitions of ATW during thermal decomposition?
- Methodological Answer : Use synchrotron-based XRD with a heating stage (ramp rate: 5°C/min). Monitor Bragg peak shifts corresponding to intermediate phases (e.g., WS₂ or WO₃). Pair with mass spectrometry (MS) to correlate gas evolution (NH₃, H₂S) with structural changes .
Q. What ethical considerations apply to handling ATW in bioinorganic studies?
- Methodological Answer : Toxicity assessments (e.g., LD50 in model organisms) must precede in vitro experiments. Follow institutional biosafety protocols for disposal, as ATW releases H₂S under acidic conditions. Document consent forms for human cell line studies, emphasizing sulfide exposure risks .
Q. How can machine learning optimize ATW synthesis parameters for targeted applications?
- Methodological Answer : Train neural networks on datasets linking synthesis variables (pH, temperature, precursor ratios) to outcomes (yield, particle size). Use gradient-boosted decision trees to identify critical parameters. Validate predictions via high-throughput robotic synthesis platforms .
Data Management & Reproducibility
- Data Sharing : Deposit XRD, spectroscopic, and electrochemical datasets in repositories like Figshare or Zenodo, using structured metadata (e.g., synthesis conditions, instrument settings) .
- Reproducibility Checklist : Include step-by-step protocols, raw data files, and instrument calibration logs in supplementary materials. For computational studies, share code (e.g., GitHub) with version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
